molecular formula C6H11N3O3 B13105858 3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 496925-03-2

3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B13105858
CAS No.: 496925-03-2
M. Wt: 173.17 g/mol
InChI Key: YLLVEPLOCOQCNX-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 4-methyl-1H-1,2,4-triazol-5(4H)-one with 2-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol replaces the chlorine atom, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Oxopropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the reagent used.

Scientific Research Applications

3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl group and the triazole ring play crucial roles in its activity. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-1,2,4-triazol-5(4H)-one: The parent compound without the hydroxypropoxy group.

    3-(2-Chloropropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one: A similar compound with a chlorine atom instead of a hydroxyl group.

Uniqueness

3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the hydroxypropoxy group, which imparts specific chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

496925-03-2

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

3-(2-hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C6H11N3O3/c1-4(10)3-12-6-8-7-5(11)9(6)2/h4,10H,3H2,1-2H3,(H,7,11)

InChI Key

YLLVEPLOCOQCNX-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=NNC(=O)N1C)O

Origin of Product

United States

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